Melting Point Differentiation: 70-73°C for 2-Methyl Isomer vs. 115-117°C for 3-Methyl Isomer
The ortho-methyl substitution in methyl 4-amino-2-methylbenzoate significantly lowers its melting point compared to its meta-methyl analog. The target compound exhibits a melting point of 70-73°C , whereas methyl 4-amino-3-methylbenzoate melts at a substantially higher 115-117°C . This ~45°C difference is a direct consequence of altered intermolecular interactions due to the steric and electronic effects of the methyl group adjacent to the ester, which disrupts efficient crystal packing.
| Evidence Dimension | Melting Point (Solid-State Thermal Stability) |
|---|---|
| Target Compound Data | 70-73°C |
| Comparator Or Baseline | Methyl 4-amino-3-methylbenzoate: 115-117°C |
| Quantified Difference | ΔT_m ≈ 45°C (lower for target) |
| Conditions | Solid state, standard atmospheric pressure (vendor specification). |
Why This Matters
For procurement, a lower melting point indicates that the target compound is easier to handle as a melt, potentially requires less energy for processing, and exhibits distinct solubility behavior in warm solvents compared to its higher-melting 3-methyl isomer, impacting formulation and reaction setup.
